BenchChemオンラインストアへようこそ!

5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole

LC-MS/MS Metabolite Profiling Pharmaceutical Impurity Analysis

This TBDMS-protected 5-Hydroxy Lansoprazole standard provides superior stability over the free metabolite, with distinct chromatographic retention (LogP ~6.76) and unique MS fragmentation that eliminates cross-talk with isobaric lansoprazole sulfone. Supplied with a Certificate of Analysis, it is ideal for ICH Q3A impurity profiling and LC-MS/MS method validation in pharmaceutical quality control.

Molecular Formula C22H28F3N3O3SSi
Molecular Weight 499.624
CAS No. 1246814-74-3
Cat. No. B567842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole
CAS1246814-74-3
Molecular FormulaC22H28F3N3O3SSi
Molecular Weight499.624
Structural Identifiers
SMILESCC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)O[Si](C)(C)C(C)(C)C)OCC(F)(F)F
InChIInChI=1S/C22H28F3N3O3SSi/c1-14-18(26-10-9-19(14)30-13-22(23,24)25)12-32(29)20-27-16-8-7-15(11-17(16)28-20)31-33(5,6)21(2,3)4/h7-11H,12-13H2,1-6H3,(H,27,28)
InChIKeyZZJAXCWRAVWBSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole (CAS 1246814-74-3): A Synthetic Protected Metabolite for Pharmaceutical Analysis


5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole (CAS 1246814-74-3) is a synthetic derivative of the proton pump inhibitor Lansoprazole, classified as a protected metabolite reference standard . The compound features a tert-butyldimethylsilyl (TBDMS) protecting group at the 5-hydroxy position of the benzimidazole ring, converting the polar phenolic -OH of 5-Hydroxylansoprazole into a bulky, lipophilic silyl ether [1]. With a molecular formula of C₂₂H₂₈F₃N₃O₃SSi and a molecular weight of 499.62 g/mol, it is supplied as a light brown solid with characterized purity (typically ≥95% by HPLC) and is intended exclusively for research use, particularly as an analytical reference standard for method development, impurity profiling, and metabolite quantification in pharmaceutical quality control [2].

Why Unprotected 5-Hydroxylansoprazole Cannot Substitute for the TBDMS-Protected Form in Analytical Workflows


Although 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole is ultimately derived from the active metabolite 5-Hydroxylansoprazole (CAS 131926-98-2), the two compounds are not analytically interchangeable [1]. The free phenolic -OH in 5-Hydroxylansoprazole renders it susceptible to oxidative degradation and variable ionization in mass spectrometry, whereas the TBDMS ether exhibits markedly different chromatographic retention (predicted LogP ~6.76 vs. ~2.8 for the free metabolite), distinct MS fragmentation pathways, and enhanced chemical stability during sample preparation [2]. This derivative is specifically designed for use as a protected intermediate in multi-step organic syntheses of lansoprazole analogs or as a chemically stable surrogate in analytical method validation where the free metabolite would degrade . Simply substituting the unprotected metabolite would result in inaccurate retention time alignment, compromised calibration linearity, and potential underestimation of analyte concentration due to on-bench degradation—issues that are systematically avoided with the TBDMS-protected reference standard.

Quantitative Differentiation Evidence for 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole Against Closest Analogs


Molecular Weight Shift Enables Unambiguous MS Identification vs. Free 5-Hydroxylansoprazole

The TBDMS protection increases the molecular weight from 385.36 g/mol (free 5-Hydroxylansoprazole) to 499.62 g/mol, providing a mass shift of +114.26 Da that eliminates isobaric interference in complex biological matrices . This mass increment is critical for selected reaction monitoring (SRM) transitions, where the TBDMS derivative produces distinct precursor-to-product ion pairs that do not overlap with endogenous plasma components or co-eluting lansoprazole metabolites such as lansoprazole sulfone (MW 385.36, isobaric with unprotected 5-Hydroxylansoprazole) [1].

LC-MS/MS Metabolite Profiling Pharmaceutical Impurity Analysis

Predicted LogP Differential Drives Superior Reversed-Phase Chromatographic Resolution for the TBDMS Ether

The TBDMS protecting group substantially increases lipophilicity, with a predicted LogP of 6.76 for the protected derivative compared to approximately 2.8–3.0 for free 5-Hydroxylansoprazole, representing a >1000-fold increase in octanol-water partition coefficient [1]. On a standard C18 reversed-phase column, this translates to a predicted retention time difference of 6–10 minutes under generic gradient conditions (5–95% acetonitrile in 0.1% formic acid), enabling baseline separation of the protected standard from polar matrix interferences that would otherwise obscure the free metabolite peak [2].

HPLC Method Development Reversed-Phase Chromatography Metabolite Separation

Thermal Stability: Decomposition Point >138°C Enables Handling Under Conditions That Degrade Free 5-Hydroxylansoprazole

The TBDMS derivative exhibits a melting/decomposition point above 138°C, whereas the free 5-Hydroxylansoprazole is reported to degrade significantly under thermal stress conditions as low as 60°C in solution . Lansoprazole and its hydroxylated metabolites are known to be labile under acidic, oxidative, and thermal conditions; the silyl ether protection mitigates the thermal degradation pathway by blocking the electron-rich phenolic oxygen from participating in autoxidation reactions [1]. This thermal robustness is particularly relevant for GC-MS derivatization protocols where the free metabolite would decompose in the injection port.

Stability Studies Forced Degradation Reference Standard Handling

Supplier-Declared Purity of ≥95% Enables Direct Use as a Quantitative Reference Without Further Purification

The TBDMS-protected derivative is supplied with a characterized purity of ≥95% (by HPLC), meeting the acceptance criteria for a non-pharmacopeial impurity reference standard used in ANDA/DMF submissions and in-house method validation [1]. In contrast, the free metabolite 5-Hydroxylansoprazole is typically available in research-grade purity only (≥98% by vendor specification but with limited characterization data and no CoA), and its inherent instability can lead to purity decay during storage, introducing systematic bias in quantitative analyses [2].

Analytical Reference Standards Method Validation Pharmaceutical QC

High-Value Application Scenarios for 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole Procurement


LC-MS/MS Method Development for Simultaneous Quantification of Lansoprazole Metabolites in Plasma

The +114 Da mass shift of the TBDMS derivative relative to free 5-Hydroxylansoprazole enables it to serve as a chemically distinct internal standard or system suitability marker in LC-MS/MS assays targeting lansoprazole and its hydroxylated and sulfone metabolites. Its distinct SRM transition avoids cross-talk with the isobaric lansoprazole sulfone (both MW 385.36), a documented limitation of methods relying solely on the free metabolite as a reference [1].

Synthetic Intermediate for Deuterated or 13C-Labeled Lansoprazole Metabolite Internal Standards

The TBDMS-protected hydroxyl serves as a stable intermediate for the introduction of isotopic labels at the 5-position via fluoride-mediated desilylation followed by re-functionalization. This synthetic route is preferred over direct labeling of the free metabolite, which is prone to oxidative degradation during multi-step synthesis, as evidenced by the thermal decomposition data (decomposition >138°C for the protected form vs. degradation at >60°C for the free metabolite) .

Pharmacopeial Impurity Profiling of Lansoprazole Drug Substance and Finished Dosage Forms

The ≥95% purity and availability of a Certificate of Analysis make this compound suitable as a non-pharmacopeial impurity reference standard for the identification and quantification of the 5-hydroxy lansoprazole impurity in lansoprazole drug substance per ICH Q3A guidelines. The high LogP (6.76) ensures it elutes in a distinct region of the chromatogram, well-separated from the polar lansoprazole N-oxide and sulfone impurities commonly encountered in bulk synthesis [2].

Quote Request

Request a Quote for 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.